Samarium oxalate

Übersicht

Beschreibung

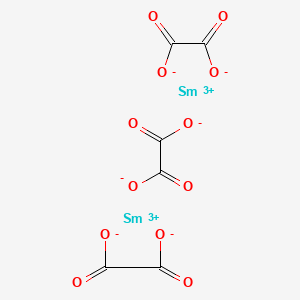

Samarium oxalate is an inorganic compound, a salt of samarium and oxalic acid with the chemical formula Sm₂(C₂O₄)₃. It is typically found as a crystalline hydrate with yellow crystals. This compound is insoluble in water and is known for its stability and unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Samarium oxalate can be synthesized through the precipitation of soluble samarium salts with oxalic acid. One common method involves reacting samarium nitrate with oxalic acid in an aqueous solution. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete precipitation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the recovery of samarium from samarium-cobalt magnet waste. The process involves hydrometallurgical methods where samarium is selectively precipitated using oxalic acid. The resulting this compound is then calcined to produce samarium oxide .

Analyse Chemischer Reaktionen

Types of Reactions: Samarium oxalate undergoes several types of chemical reactions, including:

Thermal Decomposition: Upon heating, this compound decomposes to form samarium oxide and carbon dioxide.

Oxidation and Reduction: this compound can participate in redox reactions, although these are less common compared to its thermal decomposition.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis and precipitation of this compound.

Heat: Applied during the thermal decomposition process to convert this compound to samarium oxide.

Major Products Formed:

Samarium Oxide (Sm₂O₃): Formed as a major product during the thermal decomposition of this compound.

Wissenschaftliche Forschungsanwendungen

Samarium oxalate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other samarium compounds and as a catalyst in various chemical reactions.

Biology and Medicine: Investigated for its potential use in biomedical applications, including as a contrast agent in imaging and in targeted radiotherapy for cancer treatment.

Industry: Utilized in the production of samarium-cobalt magnets, which are known for their high thermal stability and resistance to corrosion

Wirkmechanismus

The mechanism by which samarium oxalate exerts its effects is primarily through its decomposition to form samarium oxide. This oxide can then participate in various chemical reactions, acting as a catalyst or as a precursor for other compounds. The molecular targets and pathways involved depend on the specific application, such as its use in catalysis or in medical imaging .

Vergleich Mit ähnlichen Verbindungen

Praseodymium Oxalate: Similar in structure and properties, used in similar applications.

Europium Oxalate: Another rare earth oxalate with comparable properties but different luminescent characteristics.

Neodymium Oxalate: Used in the production of neodymium magnets, similar to samarium oxalate in its industrial applications

Uniqueness: this compound is unique due to its specific thermal stability and its role in the production of high-performance samarium-cobalt magnets. Its applications in both industrial and scientific research settings highlight its versatility and importance .

Eigenschaften

CAS-Nummer |

3252-68-4 |

|---|---|

Molekularformel |

C6O12Sm2 |

Molekulargewicht |

564.8 g/mol |

IUPAC-Name |

oxalate;samarium(3+) |

InChI |

InChI=1S/3C2H2O4.2Sm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI-Schlüssel |

DABIZUXUJGHLMW-UHFFFAOYSA-H |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sm+3].[Sm+3] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5H-Dibenzo[a,d][7]annulen-5-yl)acetic acid](/img/structure/B8794068.png)